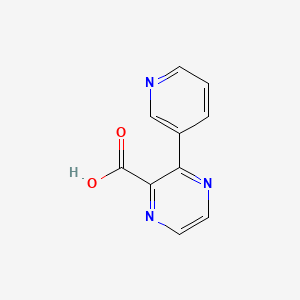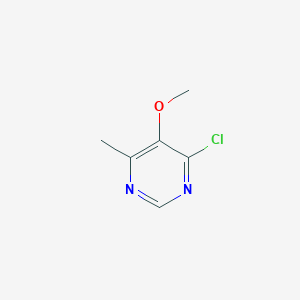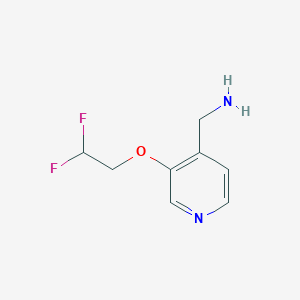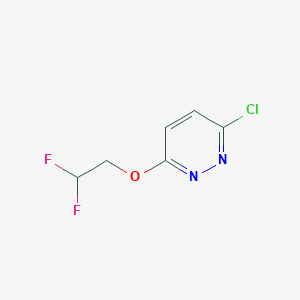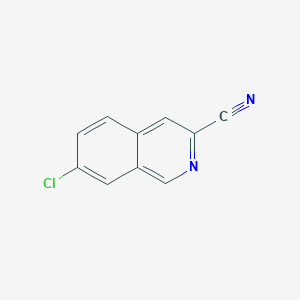
7-Chloroisoquinoline-3-carbonitrile
Übersicht
Beschreibung
7-Chloroisoquinoline-3-carbonitrile is a chemical compound with the formula C10H5ClN2 . It has a molecular weight of 188.61 .
Synthesis Analysis
The synthesis of chloroquinoline-3-carbonitriles, including 7-Chloroisoquinoline-3-carbonitrile, involves various synthetic methods and chemical reactions . The reactions are subdivided into groups that cover reactions of chloro substituent at 2 or 4 and 2,4 positions, as well as cyano substituent at 3 position and reactions which involve both groups .Molecular Structure Analysis
The molecular structure of 7-Chloroisoquinoline-3-carbonitrile is characterized by a quinoline ring system with a chlorine substituent at the 7th position and a cyano group at the 3rd position .Chemical Reactions Analysis
The chemical reactions of chloroquinoline-3-carbonitriles, including 7-Chloroisoquinoline-3-carbonitrile, involve reactions of chloro substituent at 2 or 4 and 2,4 positions, as well as cyano substituent at 3 position and reactions which involve both groups . Most types of these reactions have been successfully applied and used in the production of biologically active compounds .Physical And Chemical Properties Analysis
7-Chloroisoquinoline-3-carbonitrile has a molecular weight of 188.61 . More specific physical and chemical properties such as boiling point, melting point, solubility, etc., are not provided in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
7-Chloroisoquinoline-3-carbonitrile derivatives are noted for their various synthetic methods and chemical reactions. They have been utilized in the production of biologically active compounds, demonstrating versatility in chemical transformations (Mekheimer et al., 2019).
Corrosion Inhibition
Quinoline derivatives, including those related to 7-Chloroisoquinoline-3-carbonitrile, have been studied for their corrosion inhibition properties. These studies involve quantum chemical calculations and molecular dynamics simulation approaches, indicating their potential in preventing iron corrosion (Erdoğan et al., 2017).
Antimicrobial and Antioxidant Activities
Novel 7-chloroquinoline derivatives, including those related to 7-Chloroisoquinoline-3-carbonitrile, have been synthesized and evaluated for their antibacterial and antioxidant activities. Some of these compounds showed promising results against various bacterial strains and displayed strong antioxidant activity (Abdi et al., 2021).
Inhibitory Properties in Cancer Treatment
Certain quinoline derivatives, closely related to 7-Chloroisoquinoline-3-carbonitrile, have been synthesized and evaluated as inhibitors of epidermal growth factor receptor kinase, playing a role in cancer treatment strategies (Wissner et al., 2000).
Insecticidal Activity
Research on isoquinolines, which are structurally similar to 7-Chloroisoquinoline-3-carbonitrile, has led to the synthesis of compounds with toxicological activity against certain agricultural pests, demonstrating potential as insecticides (Bakhite et al., 2022).
Zukünftige Richtungen
The future directions in the research and application of 7-Chloroisoquinoline-3-carbonitrile could involve the development of more efficient, environmentally friendly, and sustainable methods for its synthesis . Additionally, its use in the production of compounds containing chromene-3-carbonitriles using new and effective photocatalysts is a promising area of research .
Eigenschaften
IUPAC Name |
7-chloroisoquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-9-2-1-7-4-10(5-12)13-6-8(7)3-9/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARDFUPOBTZLAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroisoquinoline-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2-Chloro-4-methylphenyl)methyl]piperazine](/img/structure/B1432558.png)
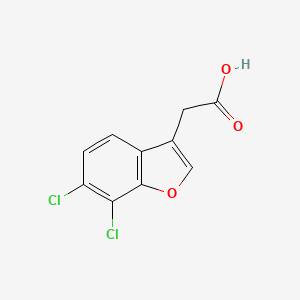
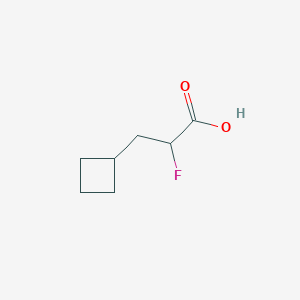
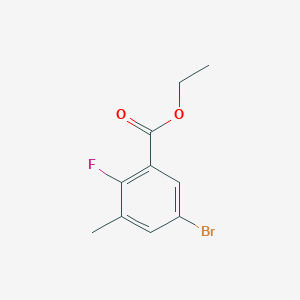
![N-methyl-1-(6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1432566.png)

![6-Chlorooxazolo[5,4-b]pyridin-2-amine](/img/structure/B1432569.png)
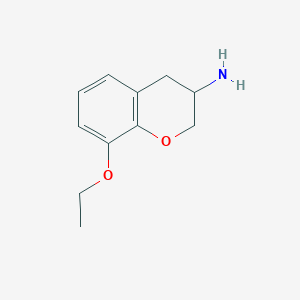
![8-Oxa-3-azabicyclo[4.2.0]octane](/img/structure/B1432572.png)
